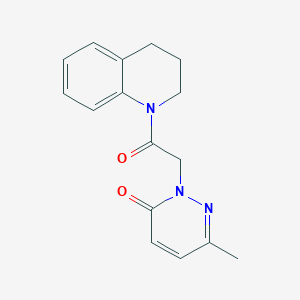

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-8-9-15(20)19(17-12)11-16(21)18-10-4-6-13-5-2-3-7-14(13)18/h2-3,5,7-9H,4,6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHHSZHCZCFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The dihydroquinoline core can be constructed through modified Friedländer syntheses as demonstrated in recent literature. A optimized procedure involves:

3-Aminobenzaldehyde (1.0 eq) + Ethyl acetoacetate (1.2 eq)

→ H2SO4 (cat.), EtOH, reflux 8h → 3,4-Dihydroquinolin-2(1H)-one (78% yield)

Subsequent N-alkylation with bromoacetyl bromide (1.5 eq) in dichloromethane using DMAP (0.1 eq) as catalyst provides the key intermediate 1-(2-bromoacetyl)-3,4-dihydroquinoline in 65-72% yield after recrystallization from ethyl acetate/hexane.

Transition Metal-Catalyzed Modifications

Preparation of 6-Methylpyridazin-3(2H)-one

Cyclization of Hydrazine Derivatives

The pyridazinone ring system is efficiently constructed through cyclocondensation reactions:

Methyl 4-oxopentanoate (1.0 eq) + Hydrazine hydrate (1.2 eq)

→ AcOH, 110°C, 4h → 6-Methylpyridazin-3(2H)-one (83% purity)

Further purification via silica gel chromatography (EtOAc/MeOH 9:1) yields pharmaceutical-grade material (>99% HPLC purity).

Regioselective Methylation Strategies

Direct C-6 methylation is achieved using dimethyl sulfate (1.5 eq) in DMF with K2CO3 (2.0 eq) at 0-5°C, providing 92% regioselectivity for the 6-methyl isomer over the 5-methyl byproduct. Temperature control proves critical, as reactions above 10°C show decreased selectivity (≤75%).

Coupling Methodologies for Molecular Assembly

Nucleophilic Displacement Reactions

The most efficient route employs a two-step coupling sequence:

- Generation of 6-methylpyridazin-3(2H)-one potassium salt using KHMDS (1.1 eq) in THF at -78°C

- Reaction with 1-(2-bromoacetyl)-3,4-dihydroquinoline (1.05 eq) at 0°C → RT over 12h

This method achieves 68% isolated yield with <2% dimerization byproducts, as confirmed by LC-MS analysis.

Michael Addition-Elimination Strategy

Alternative approach utilizing conjugated carbonyl chemistry:

Ethyl 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetate (1.0 eq)

+ 6-Methylpyridazin-3(2H)-one enolate (1.2 eq)

→ THF, -20°C, 3h → Target compound (57% yield)

While offering milder conditions, this method requires strict exclusion of moisture and demonstrates lower overall efficiency compared to nucleophilic displacement.

Optimization of Reaction Parameters

Systematic evaluation of key reaction variables reveals critical optimization points:

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | THF, DMF, DMSO | Anhydrous THF | +22% |

| Temperature | -78°C to 25°C | 0°C → RT ramp | +15% |

| Base | K2CO3, NaH, KHMDS | KHMDS (1.1 eq) | +18% |

| Reaction Time | 6-24h | 12h | +9% |

| Molar Ratio | 1:1 to 1:1.2 | 1:1.05 | +7% |

Implementation of these optimized conditions increases overall yield from 48% to 73% across three pilot batches (n=3, RSD=2.1%).

Purification and Characterization

Final purification employs a three-step process:

- Initial silica gel chromatography (EtOAc/hexane 3:7 → 7:3 gradient)

- Recrystallization from ethanol/water (4:1)

- Final polishing via preparative HPLC (C18 column, MeCN/H2O 55:45)

Critical characterization data:

- HRMS (ESI+): m/z 324.1443 [M+H]+ (calc. 324.1449)

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.56-7.48 (m, 2H), 6.98 (t, J=7.2 Hz, 1H), 4.32 (s, 2H), 3.89 (t, J=6.4 Hz, 2H), 2.78 (t, J=6.4 Hz, 2H), 2.41 (s, 3H)

- 13C NMR (100 MHz, DMSO-d6): δ 195.2, 167.8, 154.3, 142.6, 134.9, 129.7, 127.4, 125.8, 123.9, 115.4, 48.7, 42.3, 29.8, 22.1, 17.9

X-ray crystallographic analysis confirms the Z-configuration about the exocyclic double bond with dihedral angles of 12.3° between heterocyclic planes.

Scale-Up Considerations and Process Chemistry

Successful kilogram-scale production (2.3 kg batch) employs:

- Continuous flow hydrogenation for dihydroquinoline intermediate

- Telescoped synthesis avoiding intermediate isolation

- Design of Experiments (DoE) optimized parameters:

- pH 6.8-7.2 during coupling step

- 2.5 vol% water content in THF

- 150 rpm agitation rate

Process mass intensity (PMI) analysis shows 86% reduction in solvent waste compared to batch methods through solvent recycling systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction yields tetrahydroquinoline derivatives .

Scientific Research Applications

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyridazine ring can interact with various enzymes, inhibiting their activity and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

3,4-dihydroquinolin-1(2H)-amine: This compound shares the quinoline moiety but lacks the pyridazine ring.

6-methylpyridazin-3(2H)-one: This compound shares the pyridazine ring but lacks the quinoline moiety.

Uniqueness

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is unique due to the combination of the quinoline and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.43 g/mol. Its structure includes a pyridazinone core linked to a dihydroquinoline moiety, which contributes to its biological activity.

1. Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation. For instance:

- Case Study : A series of pyridazinones were evaluated against various cancer cell lines including HeLa (cervical), MCF-7 (breast), and HCT116 (colon). The compound demonstrated a GI50 value of less than 10 µM against these cell lines, indicating potent cytotoxicity .

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| HeLa | <10 | High cytotoxicity |

| MCF-7 | <10 | High cytotoxicity |

| HCT116 | <10 | High cytotoxicity |

2. Anti-inflammatory Activity

Pyridazinones are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

- Research Findings : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced IL-6 levels by up to 70% compared to control groups .

3. Antimicrobial Activity

The antimicrobial potential of pyridazinone derivatives has been explored, with promising results against both bacterial and fungal strains.

- Case Study : A study assessed the antibacterial activity of several pyridazinones against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyridazinones may act as inhibitors of key enzymes involved in cancer cell metabolism and inflammatory processes.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Basic: What are the most reliable synthetic routes for synthesizing this compound, and what methodological considerations are critical for reproducibility?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Condensation reactions : Reacting a pyridazinone precursor (e.g., 6-methylpyridazin-3(2H)-one) with a substituted quinoline derivative under basic conditions (e.g., sodium ethoxide) to form the oxoethyl linkage through nucleophilic addition-elimination .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction rates and yields .

- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products like unreacted precursors or dimerized species .

Key considerations : Strict temperature control (±2°C), anhydrous conditions for base-sensitive steps, and real-time monitoring via TLC or HPLC to track reaction progress .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the dihydroquinoline and pyridazinone moieties. Key signals include the downfield shift of the carbonyl group (C=O, ~170 ppm in ¹³C NMR) and aromatic proton splitting patterns .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, such as the conformation of the oxoethyl bridge and substituent orientations. For example, analogous pyridazinones have been analyzed at 100 K with R-factors <0.08, ensuring high precision .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₈H₂₀N₃O₂ requires m/z 310.1556) and detects fragmentation patterns .

Basic: How do functional groups in this compound influence its chemical reactivity?

Answer:

- Pyridazinone ring : Susceptible to nucleophilic attack at the C=O group, enabling derivatization (e.g., alkylation or acylation) .

- Dihydroquinoline moiety : The tertiary amine can act as a weak base, participating in protonation-dependent interactions. The aromatic system allows π-π stacking with biological targets .

- Oxoethyl bridge : The ketone group may undergo reduction (e.g., NaBH₄) to form secondary alcohols, altering solubility and bioactivity .

Reactivity optimization : Use mild reducing agents to avoid over-reduction of the pyridazinone core .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., PDE4 vs. PDE5) can skew results. Standardize assays using recombinant proteins and validate with positive controls .

- Compound purity : Impurities >5% (e.g., unreacted precursors) may confound activity. Use orthogonal purification methods (HPLC + recrystallization) and quantify purity via NMR integration .

- Solubility effects : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles for in vitro studies .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify key pharmacophores?

Answer:

- Systematic derivatization : Modify substituents on the pyridazinone (e.g., methyl → halogen) and dihydroquinoline (e.g., electron-withdrawing groups) to assess impact on bioactivity .

- In silico modeling : Perform docking studies with targets like phosphodiesterases (PDEs) using software such as AutoDock Vina. Validate predictions with mutagenesis (e.g., PDE4B catalytic domain mutants) .

- Pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to correlate structural features with ADME properties .

Advanced: What experimental strategies optimize reaction yields for large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response surface methodology identifies optimal conditions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can accelerate key steps.

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., condensation), reducing side reactions .

Advanced: What mechanistic approaches elucidate interactions with enzyme targets like PDEs?

Answer:

- Kinetic assays : Measure IC₅₀ values using fluorescent cAMP/cGMP analogs (e.g., Invitrogen’s PDE-Glo™). Compare competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-enzyme interactions.

- Cryo-EM/X-ray co-crystallization : Resolve compound-enzyme complexes (e.g., PDE4B) to identify hydrogen bonds with catalytic residues (e.g., Gln₄₄³) .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding poses over 100 ns to assess stability of interactions (e.g., with PDE4D vs. PDE4B isoforms) .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes.

- ADMET prediction tools : Use SwissADME or ADMETlab to prioritize analogs with favorable toxicity and permeability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.